Milataxel is classified as an antineoplastic agent, specifically within the taxane family. Its structure is designed to maintain the core pharmacophore of paclitaxel while incorporating modifications intended to improve its pharmacokinetic profile and therapeutic index. The compound is synthesized through various methods that include total synthesis and semi-synthesis from natural sources .
The synthesis of milataxel can be approached through several methods:
Milataxel retains the tetracyclic core structure characteristic of taxanes, which includes rings A, B, C, and D. The molecular formula for milataxel is C₃₃H₄₃N₃O₇S, and its structure features several functional groups that enhance its solubility and biological activity. Key structural elements include:
Milataxel undergoes various chemical reactions typical of taxanes, including:
These reactions are critical for optimizing milataxel's pharmacological properties and ensuring effective delivery in therapeutic contexts .
Milataxel exerts its anticancer effects primarily through the stabilization of microtubules during cell division. By binding to the β-subunit of tubulin, it prevents the depolymerization of microtubules, thereby inhibiting mitosis and promoting apoptosis in cancer cells. This mechanism is similar to that of paclitaxel but may exhibit enhanced potency due to structural modifications that improve binding affinity .
Milataxel is primarily investigated for its potential use in oncology, particularly for treating cancers resistant to conventional therapies. Clinical studies have explored its efficacy in colorectal cancer and other malignancies where traditional taxanes have shown limited effectiveness. Additionally, ongoing research aims to evaluate its use in combination therapies with other anticancer agents .
Milataxel (designated as MAC-321 or TL-139) is a semi-synthetic taxane analogue derived from the paclitaxel structural scaffold. Its IUPAC name is systematically defined as:(2α,5β,7β,10β,13α)-4-Acetoxy-13-{[(2R,3R)-3-(2-furyl)-2-hydroxy-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propanoyl]oxy}-1,10-dihydroxy-9-oxo-7-(propionyloxy)-5,20-epoxytax-11-en-2-yl benzoate [1]. This nomenclature adheres to IUPAC conventions for polycyclic organic molecules, specifying stereochemistry at eight chiral centers (C2, C5, C7, C10, C13, C2', C3') and functional group prioritization [9].
The molecular formula is C₄₄H₅₅NO₁₆ (molar mass: 853.905 g/mol), featuring a conserved taxane core with a baccatin III-derived structure. Key modifications include:
These structural alterations were engineered to enhance metabolic stability and tubulin binding affinity while circumventing multidrug resistance mechanisms.
Milataxel demonstrates distinct biochemical advantages over classical taxanes due to targeted molecular refinements:
Table 1: Structural and Functional Comparison of Taxanes
Feature | Paclitaxel | Docetaxel | Milataxel |
---|---|---|---|
C13 Side Chain | Benzamide | tert-butyl carbamate | Furan + Boc-amine |
C7 Modification | Phenylisoserine | Hydroxyl | Propionyl ester |
Tubulin Binding Affinity | Reference (1×) | 2× higher than paclitaxel [2] | >2× higher than paclitaxel [1] |
Cellular Retention | Moderate | High [10] | Highest [1] |
Schedule Dependence | Prolonged infusion required | Schedule-independent [2] | Presumed independent |
Preclinically, Milataxel exhibits superior cytotoxicity in cell lines resistant to paclitaxel/docetaxel, with IC₅₀ values 2–10× lower than paclitaxel in multidrug-resistant models [1]. In vivo studies show Milataxel achieves tumor growth inhibition at lower doses than paclitaxel in xenograft models, attributed to:
Unlike docetaxel—which shows superior clinical efficacy in metastatic breast cancer (median OS: 15.4 vs. 12.7 months; HR=1.41; p=0.03) [6] [10]—Milataxel’s clinical potential remains under investigation, though its preclinical profile suggests advantages in overcoming taxane resistance.
Milataxel’s synthesis follows a semi-synthetic approach starting from natural taxane precursors, but faces challenges in:
While explicit synthetic routes for Milataxel are not detailed in available literature, optimization strategies can be extrapolated from taxane biosynthesis engineering:
For Milataxel, chemoenzymatic synthesis could merge fermentation-derived baccatin III with chemical coupling to the advanced side chain, leveraging engineered S. cerevisiae strains optimized for oxygenated taxane production [3] [7].
Milataxel shares the extreme hydrophobicity characteristic of taxanes (logP >3), limiting its aqueous solubility (<0.01 mg/mL). Key physicochemical parameters include:
To overcome solubility limitations, advanced formulation strategies have been explored for taxanes:
Table 2: Solubility Regimes for Taxanes in Delivery Systems
Formulation | Solubility Limit | Release Kinetics | Stability |
---|---|---|---|
Cremophor EL/Ethanol | ~0.3–0.5 mg/mL | Rapid | Hypersensitivity risk |
PEG-b-PCL Micelles | >5 mg/mL (prodrug) | t₁/₂ >3 days | High colloidal stability |
Cationic Liposomes | <3 mol% in membrane | Hours to days | PTXL crystallization >3 mol% [8] |
Milataxel’s furan-Boc side chain may alter crystallization kinetics compared to paclitaxel, potentially allowing higher liposomal loading prior to phase separation. However, this requires empirical validation given the critical impact of membrane composition on drug retention [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7